molecular formula C23H18N2O5 B11415112 2-(2-Hydroxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione

2-(2-Hydroxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione

Cat. No.: B11415112
M. Wt: 402.4 g/mol
InChI Key: JSQPWABCHUADAO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1’-(prop-2-EN-1-YL)-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3’-indole]-2’,3,9-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1’-(prop-2-EN-1-YL)-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3’-indole]-2’,3,9-trione typically involves multi-step organic reactions. The starting materials often include chromene derivatives and indole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1’-(prop-2-EN-1-YL)-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3’-indole]-2’,3,9-trione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spiro connection between an oxindole and another ring system.

    Spirochromenes: Compounds with a spiro connection between a chromene and another ring system.

    Spiropyrroles: Compounds with a spiro connection between a pyrrole and another ring system.

Uniqueness

The uniqueness of 2-(2-Hydroxyethyl)-1’-(prop-2-EN-1-YL)-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3’-indole]-2’,3,9-trione lies in its specific combination of functional groups and spiro structure. This combination may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C23H18N2O5/c1-2-11-24-16-9-5-4-8-15(16)23(22(24)29)18-19(27)14-7-3-6-10-17(14)30-20(18)21(28)25(23)12-13-26/h2-10,26H,1,11-13H2

InChI Key

JSQPWABCHUADAO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCO)OC5=CC=CC=C5C4=O

Origin of Product

United States

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